

Chloroacetaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Chloroacetaldehyde

Cat. No.: B151913

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetaldehyde (ClCH_2CHO) is a highly reactive organic compound that, despite its toxicity, serves as a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] It is also a significant metabolite of the chemotherapeutic agents ifosfamide and cyclophosphamide, contributing to their dose-limiting toxicities.[1][2][3] This guide provides an in-depth overview of the fundamental properties, structure, and biological interactions of **chloroacetaldehyde**, tailored for professionals in research and drug development.

Core Properties and Structure

Chloroacetaldehyde is a colorless liquid characterized by a pungent, irritating odor.[2][4][5] In its anhydrous form, it is unstable and prone to polymerization.[6][7] Consequently, it is most commonly handled as a more stable aqueous solution, typically at a concentration of 40-50%.[5][7] The compound is soluble in water, with which it readily forms a hydrate, as well as in common organic solvents such as ethanol, ether, acetone, and methanol.[4][6][8]

Physicochemical Data

The key quantitative properties of **chloroacetaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Molecular Formula	C ₂ H ₃ ClO[4][6][9]	
Molecular Weight	78.50 g/mol [4][6][8]	
Appearance	Colorless liquid[4][5]	
Odor	Sharp, irritating, acrid[4][5][6]	
Boiling Point	85-86 °C[6][8]	Anhydrous form
Melting Point	-28 to -23 °C[4]	Anhydrous form
Density	1.236 g/mL at 25 °C[4][10]	
Solubility	Soluble in water, alcohol, ether, acetone, methanol[4][6][8]	Forms a hydrate in water
Flash Point	87.8 °C (190 °F)[4]	Closed cup
Vapor Pressure	100 mmHg at 20 °C[4][5]	

Chemical Structure

The structure of **chloroacetaldehyde** is characterized by a carbonyl group and a chlorine atom on the adjacent carbon. This bifunctional nature makes it a versatile reagent in organic synthesis.[1][2] Microwave spectroscopy studies have revealed that **chloroacetaldehyde** exists as a mixture of two rotational isomers (conformers): a cis form and a trans form, defined by the relative positions of the chlorine and oxygen atoms.[11]

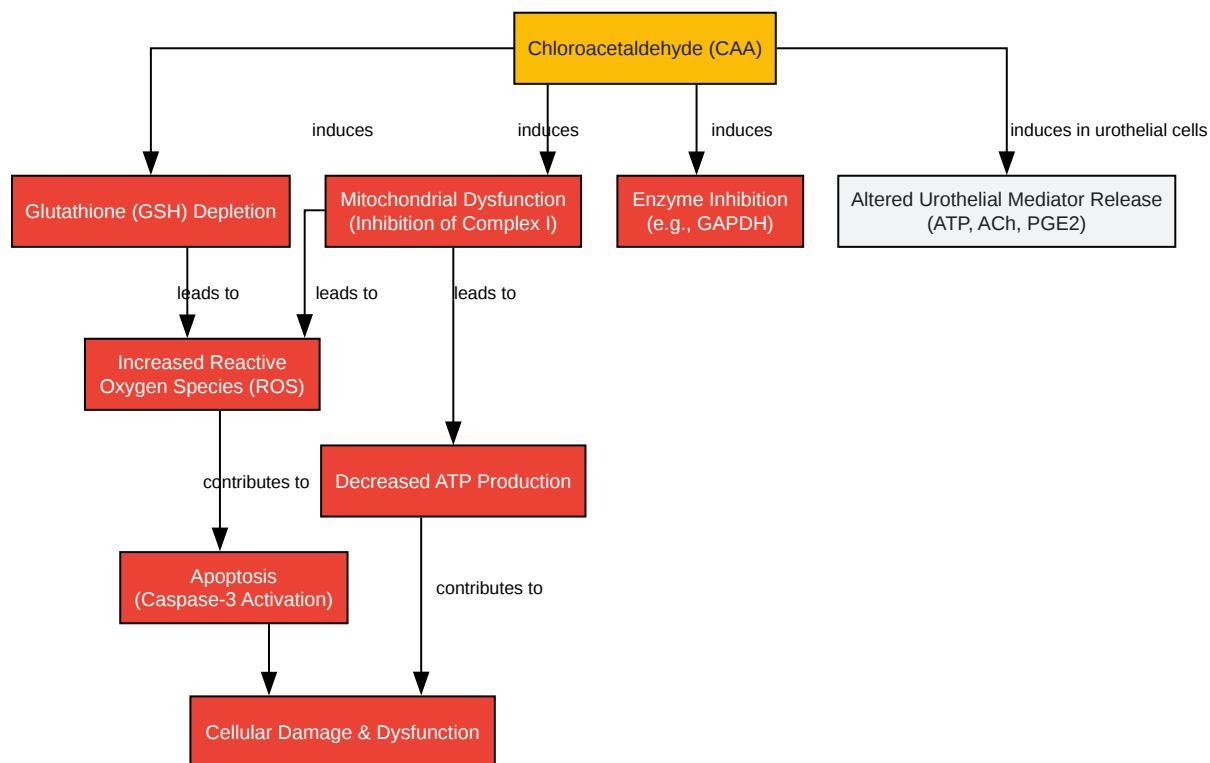
Biological Signaling and Toxicity

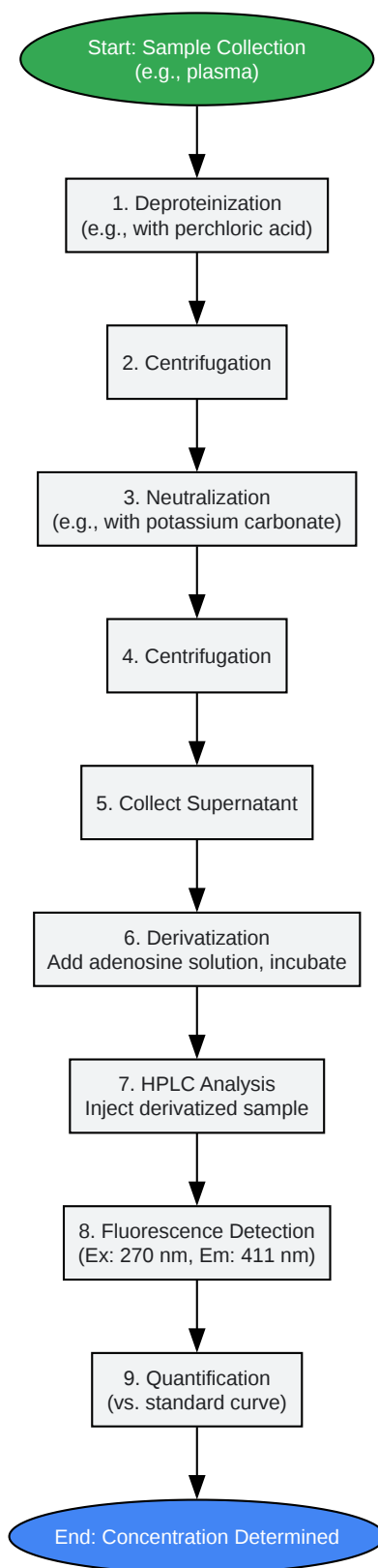
The toxicological profile of **chloroacetaldehyde** is of significant interest, particularly in the context of chemotherapy. As a metabolite of ifosfamide, it is implicated in the drug's associated nephrotoxicity, neurotoxicity, and urothelial toxicity.[1][2][3][4][5]

The primary mechanisms of **chloroacetaldehyde**-induced cytotoxicity involve:

- Glutathione Depletion: **Chloroacetaldehyde** rapidly depletes cellular stores of glutathione (GSH), a critical antioxidant, rendering cells vulnerable to oxidative damage.[1][5]
- Mitochondrial Dysfunction: It inhibits Complex I of the mitochondrial respiratory chain, leading to impaired oxidative phosphorylation and a sharp decrease in cellular ATP levels.[5]
- Enzyme Inhibition: **Chloroacetaldehyde** has been shown to inhibit key enzymes in metabolic pathways, such as glyceraldehyde 3-phosphate dehydrogenase, which is involved in both glycolysis and gluconeogenesis.[5]
- Induction of Oxidative Stress: The depletion of GSH and mitochondrial dysfunction contribute to an increase in reactive oxygen species (ROS), leading to cellular damage.[3][10]
- Apoptosis Induction: The culmination of these effects can trigger programmed cell death, or apoptosis, characterized by the activation of enzymes like caspase-3.[3]
- Altered Urothelial Signaling: In the bladder, **chloroacetaldehyde** can induce the release of signaling molecules such as ATP, acetylcholine, and prostaglandin E2 from urothelial cells, which may contribute to the sensory and functional bladder changes observed in patients.[3]

The following diagram illustrates the key signaling pathways involved in **chloroacetaldehyde**-induced cellular toxicity.





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